Danicopan Hydrochloride is an investigational oral medication that functions as a complement factor D inhibitor. It is primarily designed for the treatment of paroxysmal nocturnal hemoglobinuria, a rare blood disorder characterized by the destruction of red blood cells. Danicopan represents a novel approach in the management of this condition by targeting the complement system, which plays a critical role in immune response and inflammation.
Danicopan was developed by Alexion Pharmaceuticals, a subsidiary of AstraZeneca. The compound has undergone various clinical trials to assess its efficacy and safety profile, particularly in combination with existing therapies for paroxysmal nocturnal hemoglobinuria.
Danicopan is classified as a small molecule drug and falls under the category of complement inhibitors. It specifically inhibits factor D, an enzyme crucial for the activation of the alternative complement pathway.
The synthesis of Danicopan involves standard organic chemistry techniques, including the formation of amide bonds and the use of various reagents to achieve the desired molecular structure. The compound can be synthesized in multiple steps, starting from simpler organic molecules.
Danicopan's molecular formula is C₁₈H₁₈BrN₅O₄, indicating it contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The structure features multiple functional groups that contribute to its biological activity.
Danicopan undergoes various chemical reactions typical for small organic molecules, including hydrolysis and oxidation. Its interactions with biological substrates are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.
Danicopan acts by selectively inhibiting complement factor D, preventing it from cleaving complement component B. This inhibition reduces the formation of C3 convertase, thereby limiting the downstream effects of the complement cascade that contribute to hemolysis in paroxysmal nocturnal hemoglobinuria patients.
Danicopan is primarily being investigated for its therapeutic potential in treating paroxysmal nocturnal hemoglobinuria. Its ability to inhibit complement factor D positions it as a promising candidate for managing other complement-mediated diseases as well.
Research continues to explore Danicopan's applications beyond paroxysmal nocturnal hemoglobinuria, including potential uses in other hematological disorders and autoimmune conditions where the complement system plays a significant role .
Danicopan HCl (chemically designated as (2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride) is a small-molecule inhibitor with a complex heterocyclic architecture. Its molecular formula is C₂₆H₂₃BrFN₇O₃·HCl, yielding a molecular weight of 616.88 g/mol for the hydrochloride salt [4] [5] [8]. The structure integrates three key pharmacophores:
The absolute stereochemistry at C2 (S) and C4 (R) is essential for activity, as confirmed by chiral synthesis and X-ray crystallography. The trans configuration of the fluoropyrrolidine ring optimizes spatial orientation for target engagement [2] [8].
Danicopan HCl exhibits polymorphism, with distinct solid-state forms characterized by varying stability and dissolution profiles. Patent US20230094124A1 discloses several crystalline morphic forms (Forms I, II, III) identified through differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) [2]:
Table 1: Characterization of Danicopan HCl Polymorphs
Form | PXRD Peaks (°2θ) | DSC Endotherm (°C) | Stability |
---|---|---|---|
Form I | 8.5, 12.9, 17.2 | 195 (decomp.) | Hygroscopic |
Form II | 7.1, 14.3, 20.8 | 210 (sharp melt) | Thermodynamically stable |
Form III | 9.2, 15.6, 18.4 | 198 (broad) | Metastable |
Form II is the preferred commercial form due to its thermodynamic stability and low hygroscopicity. Crystallization typically employs isopropanol/heptane mixtures, yielding needles or prismatic crystals. The crystal lattice features hydrogen bonding between the protonated amine (HCl salt) and carbonyl oxygen, stabilizing the structure [2] [6].
Danicopan HCl displays moderate aqueous solubility (0.15 mg/mL in water at 25°C) but high solubility in organic solvents like DMSO (>125 mg/mL) [4] [7] [10]. Its partition coefficient (LogP) is 3.2 ± 0.2, indicating moderate lipophilicity suitable for oral absorption. Key properties include:
Table 2: Physicochemical Properties of Danicopan HCl
Property | Value | Method |
---|---|---|
Molecular Weight | 616.88 g/mol (HCl salt) | - |
pKa (ionizable groups) | Base: 3.9 (pyrimidine); Acid: N/A | Potentiometric titration |
LogP | 3.2 ± 0.2 | Shake-flask (octanol/water) |
Solubility (pH 7.4) | 0.22 mg/mL | HPLC-UV |
Melting Point (Form II) | 210°C | DSC |
Protein Binding | 91.5–94.3% | Equilibrium dialysis |
Stability | Degrades <5% at 40°C/75% RH over 3 months | ICH accelerated conditions |
The compound is stable across pH 2–8 but undergoes hydrolysis in strong acids/bases. Amide bond cleavage is the primary degradation pathway. Photostability studies show minor degradation under UV light (λ > 300 nm) [4] [7].
The synthesis of Danicopan HCl involves six sequential steps, achieving an overall yield of ~35% [8]:
Step 1: N-Boc-trans-4-fluoro-L-proline reacts with 2-amino-6-bromopyridine via carbodiimide-mediated coupling to yield tert-butyl (2S,4R)-2-((6-bromopyridin-2-yl)carbamoyl)-4-fluoropyrrolidine-1-carboxylate (Intermediate 3; 85% yield).Step 2: Boc deprotection using HCl/dioxane affords (2S,4R)-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide (Intermediate 4; 87% yield).Step 3: Alkylation of 1-(5-bromo-1H-indazol-3-yl)ethan-1-one with tert-butyl bromoacetate under basic conditions (K₂CO₃/DMF) gives tert-butyl 2-(3-acetyl-5-bromo-1H-indazol-1-yl)acetate (Intermediate 6; 97% yield).Step 4: Suzuki-Miyaura cross-coupling of Intermediate 6 with 2-methylpyrimidin-5-ylboronic acid using Pd(dppf)Cl₂ catalyst yields tert-butyl 2-(3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl)acetate (Intermediate 9; 56% yield).Step 5: Acidic hydrolysis (TFA/DCM) removes the tert-butyl ester, generating 2-(3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl)acetic acid (Intermediate 10; quantitative yield).Step 6: Amide coupling between Intermediate 4 and Intermediate 10 using TBTU/DIPEA in DMF furnishes Danicopan free base. Final HCl salt formation in isopropanol/heptane yields crystalline Form II (78% yield) [8].
Key challenges include controlling Pd residues (<10 ppm) via cysteine washes and ensuring stereochemical integrity during coupling.
Danicopan’s SAR reveals stringent structural requirements for factor D inhibition:
Table 3: Key SAR Modifications and Impact on Activity
Structural Modification | Kd (nM) | Fold Change vs. Danicopan |
---|---|---|
None (Danicopan) | 0.54 | 1x |
Removal of fluorine | 27.1 | 50x |
(2R,4S)-Stereoisomer | >500 | >900x |
Pyrimidine C4-methyl substitution | 12.6 | 23x |
Acetyl → carboxy | 68.3 | 126x |
Bromo → chloro | 3.8 | 7x |
Molecular dynamics simulations confirm that danicopan’s rigidity minimizes entropic penalties upon binding, contributing to its sub-nanomolar affinity (Kd = 0.54 nM) [7] [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: